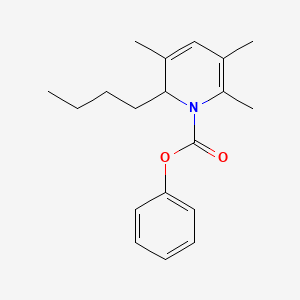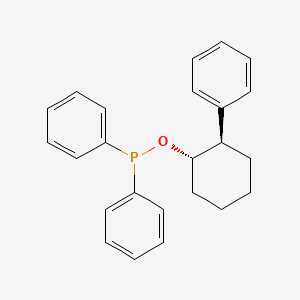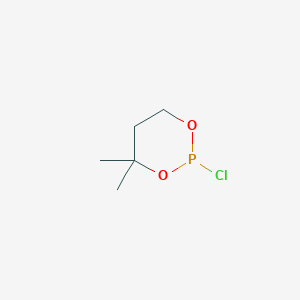
1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- is a cyclic organophosphorus compound. It is characterized by a six-membered ring containing both oxygen and phosphorus atoms. The compound is notable for its reactivity and utility in various chemical processes, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- can be synthesized through the reaction of phosphorus trichloride with 2,2-dimethyl-1,3-propanediol. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- follows similar synthetic routes but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated systems helps in maintaining precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as alcohols, amines, and thiols.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: The major products are phosphite esters, phosphoramidates, and phosphorothioates.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Reduction Reactions: The major product is the corresponding phosphine.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds. It is also employed in the study of reaction mechanisms involving phosphorus.
Biology: The compound is used in the modification of biomolecules, such as the phosphorylation of proteins and nucleic acids.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- involves the reactivity of the phosphorus center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The phosphorus atom can attack electrophilic centers in other molecules, leading to the formation of new phosphorus-containing compounds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- can be compared with other similar compounds such as:
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
2-Chloro-1,3,2-dioxaphospholane: This compound lacks the dimethyl groups, resulting in different chemical properties and uses.
The uniqueness of 1,3,2-Dioxaphosphorinane, 2-chloro-4,4-dimethyl- lies in its specific reactivity and the ability to form a wide range of derivatives, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
648429-01-0 |
|---|---|
Molecular Formula |
C5H10ClO2P |
Molecular Weight |
168.56 g/mol |
IUPAC Name |
2-chloro-4,4-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H10ClO2P/c1-5(2)3-4-7-9(6)8-5/h3-4H2,1-2H3 |
InChI Key |
YYNBEKGHRBHCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOP(O1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



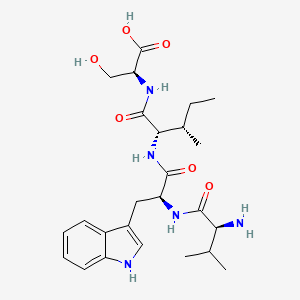
![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)

![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)

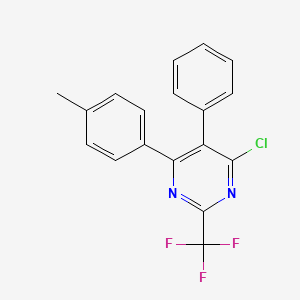
![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)
